molecular formula C47H56NO3PS B6290294 [S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-28-9

[S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290294
CAS No.: 2565792-28-9
M. Wt: 746.0 g/mol
InChI Key: BCSWMDYGGCPTPC-FAMOVDSYSA-N
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Description

[S®]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups, a methoxyphenyl group, and a phosphino-xanthenyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of [S®]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide involves multiple steps, typically starting with the preparation of the key intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The final step usually involves the coupling of the intermediates under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[S®]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups and the phosphino-xanthenyl moiety play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to [S®]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide include:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-Di-tert-butyl catechol These compounds share similar structural features, such as the presence of tert-butyl groups and aromatic rings. [S®]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide is unique due to its phosphino-xanthenyl moiety, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56NO3PS/c1-44(2,3)37-29-31(30-38(42(37)50-12)45(4,5)6)40(48-53(49)46(7,8)9)34-25-19-26-35-41(34)51-43-36(47(35,10)11)27-20-28-39(43)52(32-21-15-13-16-22-32)33-23-17-14-18-24-33/h13-30,40,48H,1-12H3/t40-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSWMDYGGCPTPC-FAMOVDSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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